1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1216165-35-3
VCID: VC2879428
InChI: InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2
SMILES: C1CCOC(C1)N2C=C(C=N2)N
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine

CAS No.: 1216165-35-3

Cat. No.: VC2879428

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine - 1216165-35-3

Specification

CAS No. 1216165-35-3
Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name 1-(oxan-2-yl)pyrazol-4-amine
Standard InChI InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4,9H2
Standard InChI Key WFVIVFUPBWZTNO-UHFFFAOYSA-N
SMILES C1CCOC(C1)N2C=C(C=N2)N
Canonical SMILES C1CCOC(C1)N2C=C(C=N2)N

Introduction

Physical and Chemical Properties

Basic Properties

While specific experimental data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine is limited in the literature, properties can be inferred from structurally related compounds. The following table summarizes the fundamental properties of this compound:

PropertyValueNote
Molecular FormulaC₈H₁₃N₃OPyrazole core with THP and amino group
Molecular WeightApprox. 167.21 g/molCalculated based on atomic composition
Physical StateLikely solid at room temperatureBased on similar pyrazole derivatives
SolubilityPredicted soluble in polar organic solventsSimilar to related pyrazole compounds
Melting PointNot directly reportedRequires experimental determination
StabilityModerately stable; sensitive to strong acidsTHP group can be cleaved under acidic conditions

Structural Features

The compound contains several key structural features that contribute to its chemical behavior and potential biological activity:

  • A pyrazole ring with an amino group at the C4 position, providing a nucleophilic site

  • A tetrahydropyran group connected at the N1 position of pyrazole, serving as a protecting group

  • Multiple stereogenic centers in the tetrahydropyran ring, potentially leading to stereoisomers

These features create a molecule with both hydrogen bond donor (NH₂) and acceptor sites (pyrazole N, tetrahydropyran O), contributing to its potential interactions with biological targets .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine serves as a valuable intermediate in the synthesis of more complex biologically active compounds. The THP protection of the pyrazole nitrogen allows for selective functionalization at other positions, while the amine group provides a handle for further structural elaboration through various reactions:

  • Amide formation

  • Sulfonamide synthesis

  • Reductive amination

  • Urea or thiourea formation

These transformations can lead to compounds with diverse pharmacological profiles .

Related Compounds with Biological Activity

Structurally similar compounds have demonstrated significant biological activities, suggesting potential applications for derivatives of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine:

CompoundStructural RelationshipBiological ActivityReference
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-aminePositional isomer (pyran at C4)Under investigation as pharmacophore
(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamineHomologated derivativePotential intermediate for CNS-active compounds
4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine derivativesComplex derivativesTGF-β type I receptor inhibitors

The incorporation of the tetrahydropyran ring into pyrazole-based structures often contributes to improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability .

Structure-Activity Relationships

Key Pharmacophoric Elements

Analysis of structurally related compounds reveals several structural features that might contribute to the biological activity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine derivatives:

  • The pyrazole core provides a rigid scaffold that can present substituents in defined spatial orientations

  • The amine group at C4 can serve as a hydrogen bond donor in interactions with biological targets

  • The tetrahydropyran oxygen acts as a hydrogen bond acceptor

  • The conformational flexibility of the tetrahydropyran ring allows for adaptive binding to protein targets

THP Group: Beyond Protection

While the THP group often serves primarily as a protecting group in synthetic schemes, its presence can also influence the biological properties of the resulting compounds:

In some cases, the THP group may be retained in the final bioactive compound rather than being cleaved during synthesis .

Synthetic Applications and Case Studies

Application in Androgen Receptor Antagonist Synthesis

One significant application of related protected pyrazole derivatives is in the synthesis of androgen receptor antagonists. For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester has been used as a key intermediate in the synthesis of androgen receptor modulators through the following sequence:

  • Suzuki coupling with 4-bromo-2-chlorobenzonitrile

  • Acid-mediated deprotection of the THP group

  • Further functionalization to produce the final drug candidate

This synthetic route benefits from the THP protection strategy, allowing selective functionalization of the pyrazole ring .

Optimization of Synthetic Conditions

Research has focused on optimizing the conditions for key transformations involving THP-protected pyrazoles. For Suzuki coupling reactions, significant improvements have been achieved:

ParameterConventional ConditionsOptimized ConditionsAdvantage
Catalyst Loading5-10 mol% Pd catalyst0.5-0.8 mol% Pd(OAc)₂Cost reduction
Solvent SystemTHF-toluene-waterAcetonitrile-waterEasier product isolation
BaseSodium carbonatePotassium carbonateImproved reaction rate
WorkupDistillation stepsSimple filtrationSimplified procedure

These optimizations make the synthetic routes more economical and environmentally friendly, facilitating the preparation of pyrazole derivatives on larger scales .

Research Techniques and Analytical Methods

Characterization Methods

The characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and related compounds typically employs several complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography (for solid-state structure determination)

  • Chromatographic methods (HPLC, GC-MS)

These techniques provide comprehensive structural information, enabling the confirmation of synthetic products and the investigation of structure-activity relationships .

Computational Studies

Computational methods offer valuable insights into the properties and behavior of pyrazole derivatives:

  • Molecular modeling to predict three-dimensional structures

  • Docking studies to investigate interactions with potential biological targets

  • Density functional theory (DFT) calculations to determine electronic properties

  • Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization

These computational approaches complement experimental studies, facilitating the rational design of novel pyrazole derivatives with enhanced properties .

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing improved synthetic methods for pyrazole functionalization:

  • Catalytic methods for direct C-H amination at the C4 position

  • Stereoselective approaches to control the configuration at the anomeric carbon of the THP group

  • Flow chemistry techniques for scalable and sustainable synthesis

  • Green chemistry approaches to minimize waste and environmental impact

These methodological advances would enhance the accessibility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine and related compounds for research and development purposes .

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